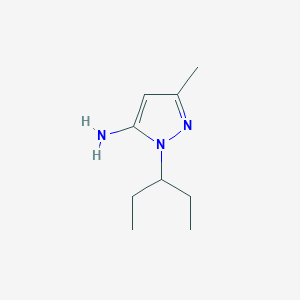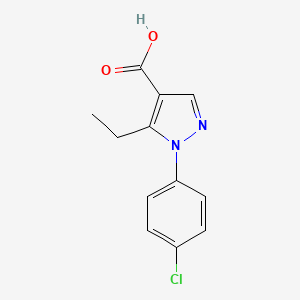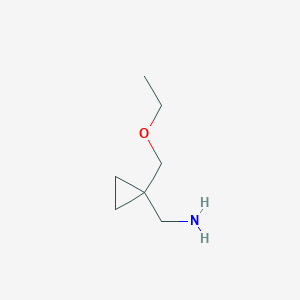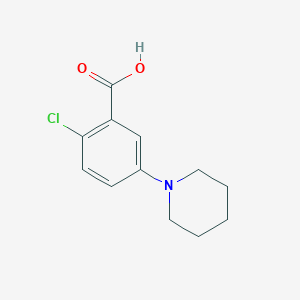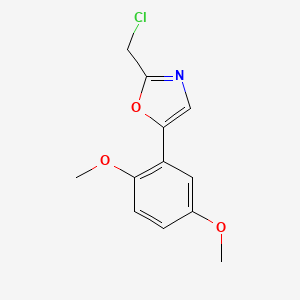
2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole
Übersicht
Beschreibung
“2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” is a chemical compound with the molecular formula C12H12ClNO3 . It has a molecular weight of 253.68 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole” consists of an oxazole ring attached to a chloromethyl group and a 2,5-dimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Reactivity : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various oxazoles. The chloromethyl analogue is particularly useful in substituting reactions to create 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
- Development of Heterocyclic Scaffolds : 2, 4, 5-Trisubstituted oxazoles have been synthesized using simple methodologies. The structures of these compounds have been characterized by various methods including X-ray crystallography, indicating their potential for diverse applications in chemistry (Kadam, Shaikh, & Patel, 2016).
Biological and Medicinal Applications
- Trypanocidal Activity : Studies have shown that certain 2,5-diphenyloxazole derivatives exhibit trypanocidal activity, useful in combating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
- Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific group substitutions have been developed as fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use in sensitive fluorescent molecular probes for biological research (Diwu et al., 1997).
Organic Chemistry Applications
- Synthesis of Oxazole Derivatives : Research has been conducted on the synthesis of oxazole derivatives, including methods for the creation of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles. These methods contribute to the broader field of organic synthesis (Potkin, Petkevich, & Kurman, 2009).
- Gold Catalysis in Synthesis : Gold catalysis has been employed for the mild condition synthesis of oxazoles from propargylcarboxamides, demonstrating the utility of gold in organic synthesis (Hashmi, Weyrauch, Frey, & Bats, 2004).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPCEMFOSNQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2,5-dimethoxyphenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



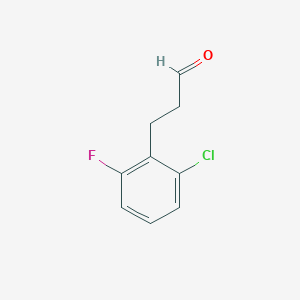
![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)
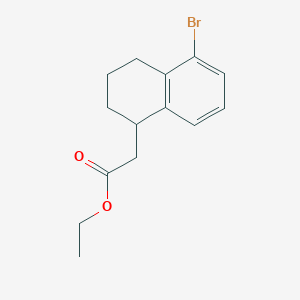
![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)
![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)
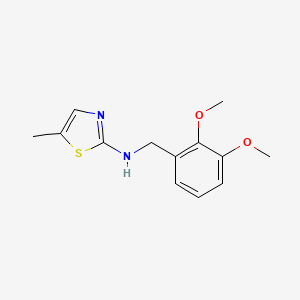
![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)


